molecular formula C4H5N3O B13554634 1H-1,2,4-Triazole-1-acetaldehyde

1H-1,2,4-Triazole-1-acetaldehyde

Cat. No.: B13554634
M. Wt: 111.10 g/mol
InChI Key: VZCUXFSDRJWIAU-UHFFFAOYSA-N
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Description

2-(1H-1,2,4-triazol-1-yl)acetaldehyde is an organic compound that features a triazole ring attached to an acetaldehyde group. This compound is part of the broader class of triazole derivatives, which are known for their diverse applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,4-triazol-1-yl)acetaldehyde typically involves the reaction of 1H-1,2,4-triazole with an appropriate aldehyde precursor. One common method is the reaction of 1H-1,2,4-triazole with chloroacetaldehyde under basic conditions to yield the desired product. The reaction is usually carried out in a solvent such as ethanol or water, and the reaction temperature is maintained at around room temperature to slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for 2-(1H-1,2,4-triazol-1-yl)acetaldehyde often involve continuous flow processes to ensure high efficiency and yield. These methods typically use automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, thereby optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,4-triazol-1-yl)acetaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: 2-(1H-1,2,4-triazol-1-yl)acetic acid.

    Reduction: 2-(1H-1,2,4-triazol-1-yl)ethanol.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1H-1,2,4-triazol-1-yl)acetaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: It serves as a precursor for the synthesis of drugs that target specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(1H-1,2,4-triazol-1-yl)acetaldehyde largely depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The triazole ring is known to interact with various biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, which can lead to the inhibition of enzyme activity or receptor binding.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-1,2,4-triazol-1-yl)acetic acid
  • 2-(1H-1,2,4-triazol-1-yl)ethanol
  • 1,2,4-Triazole-1-acetic acid

Uniqueness

2-(1H-1,2,4-triazol-1-yl)acetaldehyde is unique due to the presence of both an aldehyde group and a triazole ring. This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. Its ability to form various derivatives through substitution reactions further enhances its utility in the synthesis of complex molecules.

Properties

IUPAC Name

2-(1,2,4-triazol-1-yl)acetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O/c8-2-1-7-4-5-3-6-7/h2-4H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZCUXFSDRJWIAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C=N1)CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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